molecular formula C7H13BrO B13162004 2-(1-Bromopropan-2-yl)oxolane

2-(1-Bromopropan-2-yl)oxolane

Cat. No.: B13162004
M. Wt: 193.08 g/mol
InChI Key: WBRISVPETNYBHJ-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)oxolane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropan-2-yl)oxolane typically involves the bromination of oxolane derivatives. One common method is the reaction of oxolane with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)oxolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of oxolane derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Sodium Hydroxide: Used in both substitution and elimination reactions.

    Potassium Hydroxide: Another strong base used in elimination reactions.

    Ethanol: Often used as a solvent in elimination reactions.

Major Products

Scientific Research Applications

2-(1-Bromopropan-2-yl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination. These reactions are facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: A simple brominated alkane that undergoes similar elimination reactions.

    Oxolane: The parent compound of 2-(1-Bromopropan-2-yl)oxolane, which lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both the oxolane ring and the bromine atom. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)oxolane

InChI

InChI=1S/C7H13BrO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5H2,1H3

InChI Key

WBRISVPETNYBHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CCCO1

Origin of Product

United States

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